molecular formula C15H21NO4 B6358879 (2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 1212111-82-4

(2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Cat. No.: B6358879
CAS No.: 1212111-82-4
M. Wt: 279.33 g/mol
InChI Key: CARUOMVHHZHGHB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of amino acids This compound is characterized by the presence of a benzylamino group, a tert-butyl ester, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as (S)-2-amino-4-oxobutanoic acid and benzylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of protecting groups to prevent unwanted side reactions

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may involve the use of strong nucleophiles such as sodium hydride or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The benzylamino group may interact with enzymes or receptors, while the keto group can participate in redox reactions. The tert-butyl ester group may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(benzylamino)-4-oxobutanoic acid: Lacks the tert-butyl ester group.

    (2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid: Contains a methylamino group instead of a benzylamino group.

Uniqueness

(2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is unique due to the combination of its benzylamino group, tert-butyl ester, and keto group

Properties

IUPAC Name

(2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-12(14(18)19)16-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARUOMVHHZHGHB-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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